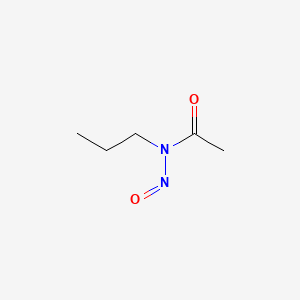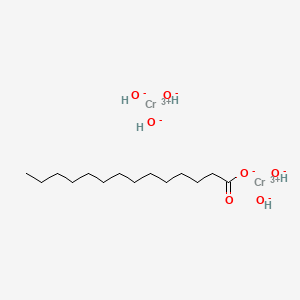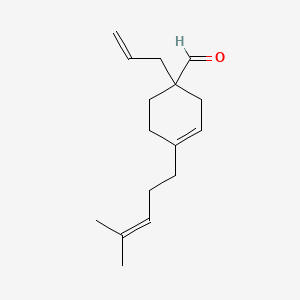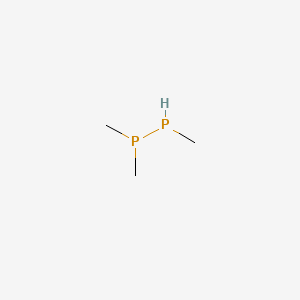
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a nitrile group (-CN) and multiple hydrogenated carbon atoms
Méthodes De Préparation
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile typically involves multiple steps. One common method includes the hydrogenation of a naphthalene derivative followed by the introduction of a nitrile group. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature conditions, using catalysts such as palladium or platinum. The nitrile group can be introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions .
Analyse Des Réactions Chimiques
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparaison Avec Des Composés Similaires
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar hydrogenated naphthalene structures but differ in the functional groups attached.
Azulene derivatives: These compounds share a similar ring structure but have different substituents, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
94386-56-8 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1,6-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-9-3-6-13-10(2)12(8-14)5-4-11(13)7-9/h9-10,12H,3-7H2,1-2H3 |
Clé InChI |
BEXBQPUACQKYNA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)CCC(C2C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


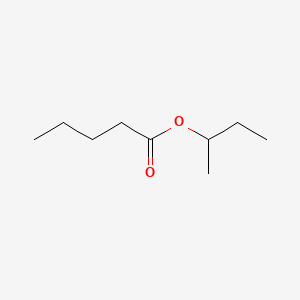
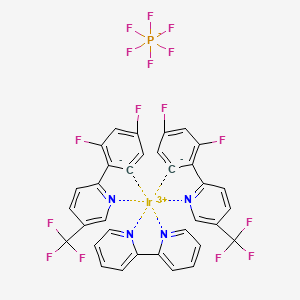
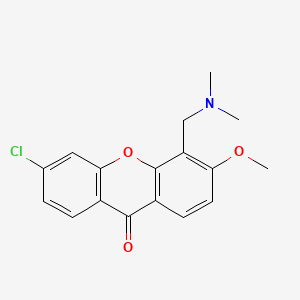

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

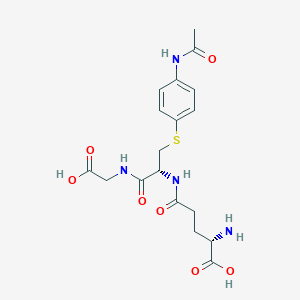
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
